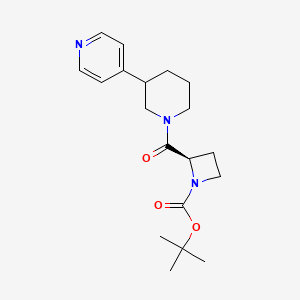![molecular formula C16H20ClN5O2 B6977116 (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6977116.png)
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is an intricate organic compound characterized by its diverse functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic synthesis techniques:
Step 1: : The starting materials include 2-chloro-5-hydroxybenzaldehyde and 3-(dimethylamino)-1H-1,2,4-triazole.
Step 2: : The aldehyde undergoes a condensation reaction with the triazole derivative under mild acidic conditions to form an intermediate.
Step 3: : The intermediate is then subjected to a nucleophilic substitution reaction with 4-piperidinone, in the presence of a base, to yield the target compound.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Large-scale synthesis involves using continuous flow reactors to ensure consistency and efficiency in producing high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : It can undergo oxidation, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: : The chloro group can be subjected to reduction, potentially leading to the formation of hydroxy-derivatives.
Substitution: : Both the chloro and hydroxyl groups are susceptible to nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substituents: : Various nucleophiles like amines or thiols.
Major Products Formed: The major products vary depending on the specific reactions:
Oxidation: : Quinones.
Reduction: : Hydroxyl derivatives.
Substitution: : Derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone has significant applications across various domains:
Chemistry: : As a reagent in synthesizing more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated as a potential therapeutic due to its unique structural features.
Industry: : Used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Proteins, enzymes, and nucleic acids.
Pathways Involved: : Modulation of biochemical pathways related to cell signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
(2-chloro-4-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
(2-chloro-5-methoxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone
Highlighting Uniqueness: Compared to its analogs, (2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone is notable for its specific arrangement of functional groups which confer unique reactivity and potential therapeutic effects.
Propiedades
IUPAC Name |
(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-21(2)16-18-14(19-20-16)10-5-7-22(8-6-10)15(24)12-9-11(23)3-4-13(12)17/h3-4,9-10,23H,5-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPDUEFBMWXRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate](/img/structure/B6977036.png)
![[3-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6977040.png)
![(2-chloro-4-methylphenyl)-[4-hydroxy-4-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6977046.png)
![N,4-dimethyl-N-[2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977050.png)
![6-oxo-N-[3-(2,2,2-trifluoroethylamino)phenyl]piperidine-2-carboxamide](/img/structure/B6977055.png)
![Ethyl 2-[3-chloro-4-[(2-cyanoacetyl)amino]phenyl]acetate](/img/structure/B6977066.png)
![tert-butyl (2R)-2-[[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977071.png)
![(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone](/img/structure/B6977083.png)

![tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6977101.png)
![tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6977105.png)

![6-oxo-N-[2-(1-phenylethylamino)phenyl]piperidine-2-carboxamide](/img/structure/B6977111.png)
![N-(4-bromo-5-methyl-1H-pyrazol-3-yl)-2-[2-(diethylamino)ethylsulfanyl]acetamide](/img/structure/B6977123.png)
